1-(ETHANESULFONYL)-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE
Overview
Description
1-(ETHANESULFONYL)-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound It is characterized by the presence of an ethanesulfonyl group, a methoxy-substituted tetrahydronaphthalene moiety, and a piperidine-4-carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ETHANESULFONYL)-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Tetrahydronaphthalene Moiety: This can be achieved through hydrogenation of naphthalene derivatives under specific conditions.
Introduction of the Methoxy Group: Methoxylation can be performed using methanol and an acid catalyst.
Synthesis of the Piperidine-4-Carboxamide: This involves the reaction of piperidine with a carboxylic acid derivative.
Attachment of the Ethanesulfonyl Group: This step can be carried out using ethanesulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(ETHANESULFONYL)-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE can undergo several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly at the methoxy and ethanesulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(ETHANESULFONYL)-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(ETHANESULFONYL)-N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE: can be compared with other sulfonyl-containing piperidine derivatives.
N-(6-METHOXY-1,2,3,4-TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE: Lacks the ethanesulfonyl group.
1-(ETHANESULFONYL)-N-(TETRAHYDRONAPHTHALEN-1-YL)PIPERIDINE-4-CARBOXAMIDE: Lacks the methoxy group.
Uniqueness
The presence of both the ethanesulfonyl and methoxy groups in this compound makes it unique compared to similar compounds
Properties
IUPAC Name |
1-ethylsulfonyl-N-(6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)piperidine-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-3-26(23,24)21-11-9-14(10-12-21)19(22)20-18-6-4-5-15-13-16(25-2)7-8-17(15)18/h7-8,13-14,18H,3-6,9-12H2,1-2H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCHUGWIZMXXNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2CCCC3=C2C=CC(=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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